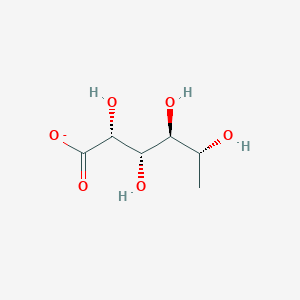
D-Fuconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-fuconate is the conjugate base of D-fuconic acid; major species at pH 7.3. It is a conjugate base of a D-fuconic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
D-Fuconate plays a significant role in biochemical studies, particularly in enzyme kinetics and metabolic pathways. Research has shown that enzymes like L-fuconate dehydratase exhibit high specificity towards this compound, making it a valuable substrate for studying enzyme mechanisms.
Case Study: Enzyme Kinetics
A study characterized a novel L-fuconate dehydratase that demonstrated a higher catalytic efficiency for this compound compared to other sugar acids. The enzyme's kcat/Km value for this compound was significantly higher than that for L-arabinonate and L-altronate, indicating its potential utility in biotechnological applications where substrate specificity is crucial .
Biotechnology Applications
This compound is being explored for its potential in biotechnological processes, particularly in the production of biofuels and biochemicals.
Biofuel Production
Research indicates that this compound can be converted into valuable biofuels through microbial fermentation processes. Specific strains of bacteria have been engineered to efficiently metabolize this compound, converting it into ethanol or other biofuels. This conversion process not only provides an alternative energy source but also contributes to waste valorization by utilizing biomass rich in fucose derivatives.
Medical Applications
The therapeutic potential of this compound is being investigated, particularly in the context of its anti-inflammatory and immunomodulatory effects.
Case Study: Anti-Inflammatory Properties
A recent study highlighted the anti-inflammatory properties of this compound in murine models of inflammation. Administration of this compound resulted in a significant reduction in inflammatory markers and improved clinical outcomes in conditions such as colitis. This suggests that this compound could be developed into a therapeutic agent for managing inflammatory diseases .
Nutritional Applications
This compound's role as a prebiotic has also been explored, as it can selectively stimulate the growth of beneficial gut bacteria.
Prebiotic Effects
Studies have shown that this compound can enhance the growth of certain probiotics in the gut microbiome. This prebiotic effect may contribute to improved gut health and overall well-being by promoting a balanced microbiota composition.
Summary Table of Applications
Eigenschaften
Molekularformel |
C6H11O6- |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m1/s1 |
InChI-Schlüssel |
NBFWIISVIFCMDK-MGCNEYSASA-M |
SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Isomerische SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
Kanonische SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















